molecular formula C12H19N3O4 B1378260 tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate CAS No. 1384699-68-6

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

Cat. No.: B1378260
CAS No.: 1384699-68-6
M. Wt: 269.3 g/mol
InChI Key: TYBJHKVZZXZMLQ-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate is a sophisticated piperazine derivative designed for advanced pharmaceutical and medicinal chemistry research . This compound features a fused, saturated pyrazinopiperazine scaffold bearing a tert-butoxycarbonyl (Boc) protecting group, a critical feature for synthetic strategies in drug discovery. The Boc group is widely utilized to protect secondary amines during multi-step synthetic sequences, and its presence on this dioxo-heterocyclic framework makes the compound a valuable synthon or intermediate for constructing more complex bioactive molecules . Compounds based on the pyrazino[1,2-a]pyrazine and related fused heterocyclic scaffolds are of significant research interest due to their broad biological potential. Structural analogs of this core system have been investigated for their activity in the central nervous system, with some showing affinity for key receptors such as 5HT2C, which is a target for treating neuropsychiatric disorders . Furthermore, such dioxo-heterocycles can serve as key precursors in the synthesis of rigid, heterocyclic scaffolds that act as β-turn mimetics, which are crucial for studying and inhibiting protein-protein interactions (PPIs) . This reagent is provided For Research Use Only and is intended for use by qualified laboratory researchers. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJHKVZZXZMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Piperazine derivatives, particularly tert-butyl piperazine-1-carboxylate, serve as foundational building blocks.
  • Halogenated or sulfonyl-protected intermediates facilitate ring closure and functionalization.
  • Oxidizing agents and carbamate-protecting reagents are employed for keto group formation and esterification.

Typical Reaction Sequence

Step Reaction Conditions Yield Notes
1 Protection of piperazine with tert-butyl carbamate (BOC anhydride) 0°C, methylene chloride, 1 h 60% Generates tert-butyl piperazine-1-carboxylate; aqueous K2CO3 workup; column chromatography isolation
2 Alkylation of tert-butyl piperazine-1-carboxylate with bromoalkyl derivatives 95°C, acetonitrile, 4 h 80% Example: reaction with 1-bromo-3-propanol to form hydroxypropyl intermediate; potassium carbonate base
3 Cyclization and ring fusion via nucleophilic substitution or condensation 30°C, inert atmosphere, 72 h 36% Using dibromoalkanes and DIPEA base to close the bicyclic ring system
4 Introduction of keto groups at positions 6 and 7 Variable; often mild oxidizing conditions Not always reported Selective oxidation to dioxo form; requires careful control to avoid overoxidation
5 Final purification and characterization Chromatography, recrystallization Variable Ensures compound purity and correct structure

Example from Patent Literature

A two-stage synthesis reported involves:

  • Stage 1: Reaction of 2-(2-nitrophenylsulfonyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with thiophenol and potassium carbonate in N,N-dimethylformamide at 20°C for 1 hour.
  • Stage 2: Treatment with di-tert-butyl dicarbonate at 20°C for 3 hours.

This method yields tert-butyl 6-oxo derivatives with about 80% yield, indicating efficient formation of the protected bicyclic system, which can be further oxidized to the dioxo form.

  • Mass spectrometry (MS) confirms molecular weight and presence of tert-butyl group.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) identifies chemical shifts corresponding to the bicyclic ring protons and keto carbons.
  • Chromatographic techniques (TLC, HPLC) monitor reaction progress and purity.
  • Yields vary from moderate (36%) to high (93%) depending on step and conditions.
Parameter Details
Molecular Formula C12H19N3O4
Molecular Weight 269.30 g/mol
Key Starting Material tert-butyl piperazine-1-carboxylate
Protecting Group tert-butyl carbamate (BOC)
Typical Solvents Methylene chloride, acetonitrile, DMF, DMSO
Bases Used Potassium carbonate, N-ethyl-N,N-diisopropylamine (DIPEA)
Temperature Range 0°C to 95°C
Reaction Times 1 h to 72 h
Yields Range 36% to 93%
Purification Column chromatography, recrystallization
Oxidation Selective to keto groups at 6,7 positions
  • The protection of piperazine nitrogen with tert-butyl carbamate is crucial for regioselectivity and stability during subsequent steps.
  • Alkylation with bromoalkyl derivatives under basic conditions efficiently introduces side chains necessary for ring closure.
  • Cyclization under inert atmosphere prevents side reactions and improves yield.
  • Oxidation to the dioxo form requires mild conditions to avoid degradation of the bicyclic system.
  • Use of potassium carbonate as a base is common for nucleophilic substitution steps.
  • Reaction monitoring by MS and NMR ensures structural integrity and confirms successful transformations.

The preparation of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate involves a multi-step synthesis starting from tert-butyl piperazine-1-carboxylate, proceeding through alkylation, cyclization, and selective oxidation. The use of tert-butyl carbamate protecting groups and controlled reaction conditions ensures good yields and purity. The methods reported in patent literature and experimental studies provide a reliable framework for synthesizing this compound with yields ranging from moderate to high, supported by comprehensive analytical data.

Chemical Reactions Analysis

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate serves as a versatile building block in the synthesis of complex molecules and heterocyclic compounds. Its unique structural features allow for the introduction of various functional groups through oxidation, reduction, and substitution reactions.

Biology

This compound is extensively studied for its biological activities, particularly in relation to enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : Research indicates that it can inhibit specific proteases and kinases involved in critical biological processes such as cell signaling and metabolism.
  • Receptor Modulation : Its structural properties enable it to interact with various receptors, potentially altering their signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Studies focus on its role in drug discovery and development, particularly as a candidate for new treatments targeting diseases linked to enzyme dysregulation.

Industry

The compound's applications extend to industrial settings where it is utilized in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in formulating innovative products.

Case Study 1: Enzyme Inhibition Research

A study conducted on the inhibitory effects of this compound on specific proteases demonstrated significant inhibition rates comparable to established inhibitors. The findings suggest potential applications in treating conditions characterized by excessive protease activity.

Case Study 2: Drug Discovery

In drug discovery efforts targeting kinase pathways implicated in cancer progression, this compound was evaluated for its ability to modulate kinase activity. Preliminary results indicated promising efficacy in reducing tumor cell proliferation in vitro.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
Target compound C₁₃H₂₁N₃O₄ 295.33 tert-butyl, dioxo, piperazine Hydrolytic stability, synthetic intermediate
tert-Butyl (R)-3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-ylcarbamate (43) C₂₈H₂₉FN₆O₄ 521.2 tert-butyl, cyano, fluoro, methoxypyrazine High-yield (94%) intermediate for kinase inhibitors
Methyl piperazine-2-carboxylate C₆H₁₂N₂O₂ 144.17 methyl ester, piperazine Enhances RNA methylation activity (1.5-fold)
tert-Butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate C₁₈H₂₇N₅O₃ 361.44 tert-butyl, pyrazolo-pyridine, piperazine Medicinal chemistry scaffold
tert-Butyl (7R,8aR)-7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate C₁₂H₂₃N₃O₂ 241.33 tert-butyl, amino, pyrrolo-piperazine Chiral building block for drug synthesis

Key Observations :

  • Substituent Effects : The target compound’s dioxo groups increase polarity compared to methyl esters (e.g., methyl piperazine-2-carboxylate) or aromatic substituents (e.g., pyrazolo-pyridine in ). This polarity may influence solubility and binding interactions in biological systems.
  • Steric and Stability Features : The tert-butyl group in all analogs improves hydrolytic stability, a critical factor for intermediates in multi-step syntheses .
  • Biological Activity : Methyl piperazine-2-carboxylate () demonstrates RNA methylation enhancement, suggesting that piperazine derivatives with electron-withdrawing groups (e.g., esters, dioxo) may modulate enzyme activity.

Biological Activity

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS Number: 1384699-68-6) is a complex organic compound with diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H19N3O4
  • Molecular Weight : 269.3 g/mol
  • IUPAC Name : tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of Cbz-protected piperazinones .
  • Hydrogenation on Pd/C to remove protecting groups and yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate enzyme activity and receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. For instance:

  • It has been studied for its ability to inhibit certain proteases and kinases, which are critical in various biological processes including cell signaling and metabolism.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
tert-butyl (7R,9aS)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylateSimilar backboneModerate enzyme inhibition
tert-butyl 6,7-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylateSimilar functional groupsAntimicrobial activity

Case Studies

  • Study on Enzyme Inhibition : A recent study evaluated the inhibitory effect of the compound on a specific kinase involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Applications in Drug Discovery

Due to its biological activities, this compound is being explored for:

  • Therapeutic Development : Potential applications in treating infections and cancer.
  • Chemical Biology : As a tool compound for studying enzyme functions and signaling pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate with high yield?

Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction temperatures. For example, iodine catalysis (5 mol% in ethanol) enables efficient multicomponent reactions (MCRs) at room temperature, as demonstrated in the synthesis of related imidazo-pyrazines . Alternatively, acid-sensitive intermediates may require mild conditions, such as THF/water mixtures for hydrolysis . Purification via column chromatography (e.g., silica gel with dichloromethane/hexane) ensures high purity . Yield improvements (79–94%) are achievable by controlling stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1^1H and 13^13C NMR spectra to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl signals at δ ~160–170 ppm) and stereochemistry .
  • Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., m/z 270 for related derivatives) .
  • FT-IR: Identify key vibrations, such as C=O (1650–1750 cm1^{-1}) and N-H (3300 cm1^{-1}) .
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What are the recommended protocols for evaluating the compound’s stability under different storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solubility Tests: Monitor solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) over time.
  • Light/Oxygen Sensitivity: Store samples in amber vials under inert gas (N2_2/Ar) and compare degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in multi-step synthesis?

Methodological Answer: Use density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., cyclization or deprotection steps). Software like Gaussian or ORCA models steric effects of the tert-butyl group and electronic influences of the dioxo-piperazine core . Molecular dynamics simulations can predict solvent interactions and intermediate stability .

Q. What strategies resolve contradictions between spectroscopic data and proposed structures?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC): Resolve spin systems and long-range couplings to confirm connectivity .
  • X-Ray Diffraction: Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry .
  • Isotopic Labeling: Introduce 13^{13}C or 15^{15}N labels to track ambiguous signals .

Q. What catalytic systems enhance the efficiency of forming the pyrazino-piperazine core?

Methodological Answer:

  • Lewis Acid Catalysts: Iodine (I2_2) in ethanol promotes MCRs at room temperature with >80% yields for imidazo-pyrazines .
  • Base-Mediated Cyclization: K2_2CO3_3 in 1,4-dioxane facilitates nucleophilic substitutions for ring closure .
  • Enzyme Mimetics: Metal-organic frameworks (MOFs) with acidic sites may accelerate dehydrations .

Q. How does X-ray crystallography using SHELX software determine the compound’s stereochemistry?

Methodological Answer:

  • Data Collection: Use high-resolution (<1.0 Å) diffraction data from synchrotron sources.
  • Structure Solution: SHELXD identifies heavy atoms, while SHELXL refines anisotropic displacement parameters .
  • Validation: WinGX/ORTEP visualizes thermal ellipsoids and hydrogen-bonding networks . Report Flack parameters to confirm absolute configuration .

Q. What methodologies assess the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD_D) to receptors/enzymes.
  • Molecular Docking: AutoDock Vina predicts binding poses in active sites (e.g., kinase domains) .
  • Cellular Assays: Use fluorescent probes (e.g., Ca2+^{2+} indicators) to monitor pathway modulation in vitro .

Q. How to analyze hydrogen-bonding patterns in the crystal structure for supramolecular applications?

Methodological Answer:

  • Graph-Set Analysis: Classify motifs (e.g., R_2$$^2(8) rings) using Mercury software .
  • Hirshfeld Surfaces: Quantify intermolecular contacts (e.g., C-H···O interactions) via CrystalExplorer .
  • Thermal Expansion Studies: Variable-temperature XRD reveals dynamic H-bonding behavior .

Q. What role does the tert-butyl group play in synthetic pathways, and how is it selectively removed?

Methodological Answer:

  • Steric Protection: The tert-butyl group shields reactive sites (e.g., amines) during multi-step syntheses .
  • Deprotection: Treat with trifluoroacetic acid (TFA) in dichloromethane (2–4 h, RT) to cleave the Boc group .
  • Monitoring: Track deprotection via TLC (silica, ethyl acetate/hexane) or 1^1H NMR loss of tert-butyl signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 2
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.